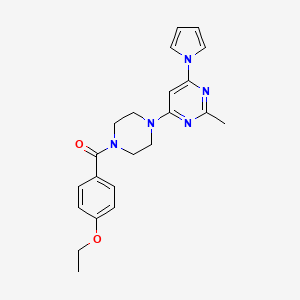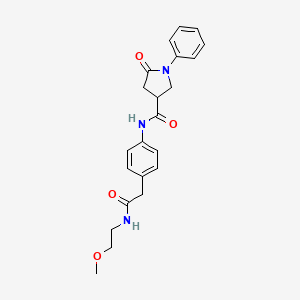![molecular formula C25H30N4O5S B2692095 2,4-diethyl 5-{2-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]acetamido}-3-methylthiophene-2,4-dicarboxylate CAS No. 887215-31-8](/img/structure/B2692095.png)
2,4-diethyl 5-{2-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]acetamido}-3-methylthiophene-2,4-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-diethyl 5-{2-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]acetamido}-3-methylthiophene-2,4-dicarboxylate is a complex organic compound that features a thiophene ring substituted with various functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-diethyl 5-{2-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]acetamido}-3-methylthiophene-2,4-dicarboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thiophene ring, followed by the introduction of the benzodiazolyl piperidine moiety and the acetamido group. Each step requires specific reagents and conditions, such as:
Formation of the Thiophene Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzodiazolyl Piperidine Moiety: This step involves the reaction of piperidine with benzodiazole derivatives, often using coupling agents like EDCI or DCC.
Acetamido Group Addition: The acetamido group is introduced through acylation reactions, typically using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-diethyl 5-{2-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]acetamido}-3-methylthiophene-2,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the benzodiazole moiety can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamido group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced benzodiazole derivatives.
Substitution Products: Substituted acetamido derivatives.
Wissenschaftliche Forschungsanwendungen
2,4-diethyl 5-{2-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]acetamido}-3-methylthiophene-2,4-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: Used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Wirkmechanismus
The mechanism of action of 2,4-diethyl 5-{2-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]acetamido}-3-methylthiophene-2,4-dicarboxylate involves its interaction with specific molecular targets. The benzodiazole moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The piperidine ring can enhance the compound’s binding affinity and specificity, while the thiophene ring may contribute to its electronic properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-diethyl 5-{2-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]acetamido}-3-methylthiophene-2,4-dicarboxylate: shares similarities with other benzodiazole and thiophene derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and material science.
Eigenschaften
IUPAC Name |
diethyl 5-[[2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]acetyl]amino]-3-methylthiophene-2,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O5S/c1-4-33-24(31)20-15(3)21(25(32)34-5-2)35-23(20)28-19(30)14-29-12-10-16(11-13-29)22-26-17-8-6-7-9-18(17)27-22/h6-9,16H,4-5,10-14H2,1-3H3,(H,26,27)(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWDGXLXOWMEICL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)CN2CCC(CC2)C3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-(oxan-4-yl)pyrrolidin-3-yl]furan-3-carboxamide](/img/structure/B2692021.png)

![N-(benzo[d]thiazol-2-yl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2692023.png)
![N-(benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclopentanecarboxamide](/img/structure/B2692024.png)
![4-Cyclobutyl-6-[4-(cyclopropanesulfonyl)piperazin-1-yl]pyrimidine](/img/structure/B2692026.png)



![Acetic acid tert-butyl n-{carbamimidoyl[4-(trifluoromethyl)phenyl]methyl}carbamate](/img/structure/B2692033.png)
![N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-1-methyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2692034.png)

